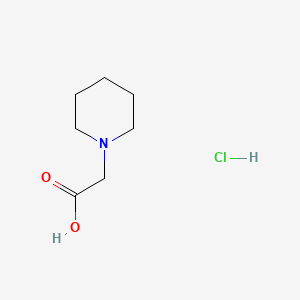

2-(Piperidin-1-yl)acetic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-1-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-7(10)6-8-4-2-1-3-5-8;/h1-6H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVJGLBBPPFCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186071 | |

| Record name | 1-Piperidineacetic acid, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780879 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3235-68-5 | |

| Record name | 1-Piperidineacetic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3235-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidineacetic acid, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003235685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidineacetic acid, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(Piperidin-1-yl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Piperidin-1-yl)acetic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. This document details a probable synthetic route, purification methods, and a full suite of characterization techniques. All quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate understanding.

Synthesis

The synthesis of this compound is typically achieved through a two-step process: the N-alkylation of piperidine with a haloacetic acid derivative, followed by conversion to its hydrochloride salt. A common and efficient method involves the reaction of piperidine with chloroacetic acid.

A likely synthetic approach is the direct N-alkylation of piperidine with chloroacetic acid. This reaction is generally carried out in an aqueous medium, representing a green chemistry approach. The free base, 2-(Piperidin-1-yl)acetic acid, is then converted to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)acetic acid

A plausible method for the synthesis of the free base involves the reaction of piperidine with sodium chloroacetate. An aqueous solution of sodium chloroacetate can be prepared by neutralizing chloroacetic acid with sodium carbonate. Piperidine is then added, and the mixture is heated to drive the N-alkylation reaction.

Experimental Protocol: Formation of the Hydrochloride Salt

The resulting 2-(Piperidin-1-yl)acetic acid can be isolated and subsequently converted to its hydrochloride salt. This is typically achieved by dissolving the free base in a suitable solvent, such as isopropanol, and then adding a solution of hydrogen chloride in the same or another appropriate solvent. The hydrochloride salt precipitates out of the solution and can be collected by filtration.

Characterization

A thorough characterization of this compound is crucial to confirm its identity, purity, and structure. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Data Presentation

| Parameter | Observed Value |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol |

| Melting Point | Not explicitly found in search results. |

| ¹H NMR (D₂O) | Predicted values based on similar structures |

| δ 3.65 (s, 2H, -CH₂-COOH) | |

| δ 3.50-3.60 (m, 2H, eq -CH₂-N) | |

| δ 3.00-3.10 (m, 2H, ax -CH₂-N) | |

| δ 1.80-1.90 (m, 4H, -CH₂-CH₂-N) | |

| δ 1.65-1.75 (m, 2H, -CH₂-CH₂-CH₂-) | |

| ¹³C NMR (D₂O) | Predicted values based on similar structures |

| δ 175.0 (C=O) | |

| δ 60.0 (-CH₂-COOH) | |

| δ 54.0 (-CH₂-N) | |

| δ 25.0 (-CH₂-CH₂-N) | |

| δ 23.0 (-CH₂-CH₂-CH₂-) | |

| IR (KBr, cm⁻¹) | Characteristic peaks for similar structures |

| ~3400 (O-H stretch, carboxylic acid) | |

| ~2950, 2850 (C-H stretch, aliphatic) | |

| ~2700-2500 (N-H stretch, ammonium salt) | |

| ~1730 (C=O stretch, carboxylic acid) | |

| ~1450 (C-H bend) | |

| ~1100 (C-N stretch) | |

| Mass Spectrometry (EI) | Expected m/z for the free base |

| 143.1 (M⁺) |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz). The sample would be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O), due to the presence of the acidic proton and the hydrochloride salt.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The IR spectrum would be obtained using a KBr pellet method. The sample would be mixed with dry KBr powder and pressed into a thin disk for analysis.

-

Mass Spectrometry (MS) : Mass spectral data would be acquired using an electron ionization (EI) source. The sample would be introduced, and the resulting fragmentation pattern analyzed to confirm the molecular weight of the free base.

-

Melting Point Determination : The melting point would be determined using a standard melting point apparatus to assess the purity of the synthesized compound.

Visualizations

Synthesis Workflow

Caption: A logical workflow for the synthesis of this compound.

Characterization Workflow

Caption: The logical flow of the characterization process for the synthesized compound.

Physicochemical Properties of 2-(Piperidin-1-yl)acetic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(Piperidin-1-yl)acetic acid hydrochloride (CAS Number: 3235-68-5). The information is intended to support research, development, and quality control activities involving this compound. This document summarizes available quantitative data, presents detailed experimental protocols for the determination of key physicochemical parameters, and includes visualizations of relevant experimental workflows.

Core Physicochemical Data

The hydrochloride salt of 2-(piperidin-1-yl)acetic acid is a white solid. While comprehensive experimental data is not extensively published, the following tables summarize the available information for both the hydrochloride salt and the corresponding free acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3235-68-5 | N/A |

| Molecular Formula | C₇H₁₄ClNO₂ | N/A |

| Molecular Weight | 179.65 g/mol | [1] |

| Melting Point | 207-209 °C | [2] |

| Boiling Point | Data not available | N/A |

| pKa | Data not available | N/A |

| Aqueous Solubility | Data not available | N/A |

| LogP (experimental) | Data not available | N/A |

Table 2: Computed Physicochemical Properties of 2-(Piperidin-1-yl)acetic acid (Free Acid)

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [3] |

| Molecular Weight | 143.18 g/mol | [3] |

| XLogP3 | -2.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties. These protocols are based on standard pharmaceutical analysis techniques and can be adapted for the specific analysis of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of piperidine with a haloacetic acid, followed by treatment with hydrochloric acid to form the salt.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine in a suitable organic solvent such as toluene.

-

Addition of Haloacetic Acid: Slowly add an equimolar amount of an aqueous solution of a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) to the piperidine solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture can be extracted with water to remove any inorganic salts. The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Salt Formation: The solvent is removed under reduced pressure to yield the free acid. The resulting residue is then dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same solvent is added dropwise with stirring.

-

Isolation and Purification: The precipitated hydrochloride salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

References

In-Depth Technical Guide: 2-(Piperidin-1-yl)acetic acid hydrochloride (CAS Number: 3235-68-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-(Piperidin-1-yl)acetic acid hydrochloride. This compound is a valuable building block in medicinal chemistry, frequently utilized as a synthetic intermediate in the development of novel therapeutic agents.

Core Properties and Data

This compound is the hydrochloride salt of 2-(piperidin-1-yl)acetic acid. The piperidine moiety is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties.

Physicochemical Properties

The key physicochemical properties of this compound and its corresponding free base are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 3235-68-5 | [1] |

| Molecular Formula | C₇H₁₄ClNO₂ | [2] |

| Molecular Weight | 179.65 g/mol | [2] |

| Melting Point | 207-209 °C | N/A |

| Appearance | White solid (typical) | N/A |

| Solubility | Enhanced aqueous solubility compared to the free base. | [3] |

| Property (Free Base) | Value | Reference |

| Chemical Name | 2-(Piperidin-1-yl)acetic acid | [4] |

| CAS Number | 3235-67-4 | [4] |

| Molecular Formula | C₇H₁₃NO₂ | [4] |

| Molecular Weight | 143.18 g/mol | [4] |

| Topological Polar Surface Area | 40.5 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Spectroscopic and Safety Information

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) |

| Methylene (-CH₂-) | 3.0 - 3.5 | Singlet |

| Piperidine α-CH₂ | 2.8 - 3.2 | Multiplet |

| Piperidine β, γ-CH₂ | 1.5 - 1.9 | Multiplet |

Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (ppm) |

| Carbonyl (-C=O) | 170 - 180 |

| Methylene (-CH₂-) | 55 - 65 |

| Piperidine α-C | 50 - 60 |

| Piperidine β-C | 25 - 35 |

| Piperidine γ-C | 20 - 30 |

FT-IR Spectroscopy

Key expected absorption bands in the infrared spectrum include:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (carboxylic acid) | 1700 - 1730 |

| C-N stretch | 1000 - 1250 |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.

Hazard Statements:

-

Causes serious eye damage.[2]

Precautionary Statements:

-

Wear protective gloves, clothing, and eye/face protection.[2]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Experimental Protocols

Representative Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, based on general procedures for the N-alkylation of piperidine.[5]

Reaction Scheme:

Materials:

-

Piperidine

-

Chloroacetic acid

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile

-

Hydrochloric acid (HCl) solution in diethyl ether

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

Procedure:

-

N-Alkylation: In a round-bottom flask, dissolve piperidine (1.0 equivalent) in anhydrous acetonitrile. Add potassium carbonate (1.5 equivalents) to the solution. Slowly add a solution of chloroacetic acid (1.1 equivalents) in anhydrous acetonitrile to the mixture while stirring.[5]

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 2-(piperidin-1-yl)acetic acid.

-

Purification of Free Base (Optional): The crude product can be purified by recrystallization or column chromatography.

-

Salt Formation: Dissolve the purified 2-(piperidin-1-yl)acetic acid in a minimal amount of a suitable solvent, such as diethyl ether. While stirring, add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

-

Isolation: Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The piperidine ring is a prevalent structural motif in a wide range of pharmaceuticals.[6]

Role as a Synthetic Intermediate

The presence of a carboxylic acid group and a tertiary amine makes this molecule a versatile building block for further chemical modifications. It can be used in amide bond formation, esterification, and other coupling reactions to build larger molecular scaffolds.

Potential Therapeutic Areas

Derivatives of piperidine acetic acid have been investigated for various therapeutic applications, including as agents for the treatment of thrombotic disorders.[7] The structural motif is also found in compounds targeting a range of biological pathways.

This technical guide provides a summary of the available information on this compound. Researchers and drug development professionals are encouraged to consult the cited literature for further details.

References

- 1. 3235-68-5|this compound|BLD Pharm [bldpharm.com]

- 2. 2-(Piperidin-3-yl)acetic acid hydrochloride | C7H14ClNO2 | CID 12514713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-Chlorophenyl)-2-(piperidin-1-YL)acetic acid () for sale [vulcanchem.com]

- 4. Piperidin-1-Yl-Acetic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents [patents.google.com]

Spectroscopic Analysis of 2-(Piperidin-1-yl)acetic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Piperidin-1-yl)acetic acid hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development by presenting key analytical data and the methodologies for their acquisition.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Accurate and detailed spectroscopic data are paramount for its identification, characterization, and quality control. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from NMR, IR, and MS analyses of this compound. These values are based on the known structure of the molecule and data from similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: D₂O

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | s | 2H | N-CH₂ -COOH |

| ~3.4 | t | 4H | Piperidine H2, H6 |

| ~1.8 | m | 4H | Piperidine H3, H5 |

| ~1.6 | m | 2H | Piperidine H4 |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: D₂O

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C =O |

| ~60 | N-C H₂-COOH |

| ~54 | Piperidine C2, C6 |

| ~24 | Piperidine C3, C5 |

| ~22 | Piperidine C4 |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (Carboxylic acid) |

| 2950-2850 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1730 | Strong | C=O stretch (Carboxylic acid) |

| 1470-1440 | Medium | C-H bend (CH₂) |

| ~1200 | Medium | C-N stretch |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Ion Type |

| 144.10 | [M+H]⁺ (of free base) |

| 143.09 | [M]⁺ (of free base) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Acquisition of ¹H NMR Spectrum:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Switch the probe to the carbon channel.

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the proton signals and pick the peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is commonly used for this type of compound.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid) may be added to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable and strong signal.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass range should be set to include the expected molecular ion.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion.

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to gain further structural information.

-

Workflow and Data Relationships

The following diagrams illustrate the logical flow of the spectroscopic analysis and the relationship between the different techniques.

An In-depth Technical Guide on the Solubility and pKa of 2-(Piperidin-1-yl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties, namely the acid dissociation constant (pKa) and aqueous solubility, of 2-(Piperidin-1-yl)acetic acid hydrochloride. Due to the limited availability of experimental data in public literature, this guide leverages well-established computational prediction models to provide valuable insights for research and development activities. Furthermore, detailed experimental protocols for the determination of these parameters are presented to facilitate laboratory investigations.

Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values were obtained from reputable computational platforms and serve as a reliable estimation in the absence of experimental data.

| Parameter | Predicted Value | Prediction Tool | Notes |

| pKa (Carboxylic Acid) | 2.15 ± 0.10 | Chemicalize | The acidic pKa corresponds to the deprotonation of the carboxylic acid group. |

| pKa (Piperidine Nitrogen) | 9.28 ± 0.10 | Chemicalize | The basic pKa corresponds to the protonation of the piperidine nitrogen. |

| LogS (Aqueous Solubility) | -0.85 | SwissADME | This value indicates that the compound is predicted to be soluble in water. |

| Solubility in water (mg/mL) | 224.95 | SwissADME | A quantitative prediction of solubility in water at 25°C. |

| Solubility Class | Soluble | SwissADME | Based on the predicted LogS value. |

Understanding the Ionization State

The pKa values of this compound are critical in determining its ionization state at different pH values. The compound possesses two ionizable groups: a carboxylic acid and a tertiary amine within the piperidine ring. The following diagram illustrates the relationship between pH and the predominant ionic species of the molecule in an aqueous solution.

Experimental Protocols

For researchers seeking to experimentally validate the predicted values, the following standard protocols for pKa and solubility determination are recommended.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[1][2][3]

Materials and Equipment:

-

This compound

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water, free from carbonate

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or a burette

-

Stir plate and stir bar

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: Accurately weigh a sufficient amount of this compound to prepare a solution of known concentration (e.g., 0.01 M) in deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration Setup: Place the sample solution in a thermostatted vessel and gently stir. Purge the solution with an inert gas for about 15-20 minutes before and during the titration to eliminate dissolved carbon dioxide.

-

Titration with NaOH: Titrate the solution with the standardized 0.1 M NaOH solution. Record the pH value after each incremental addition of the titrant. Smaller volume increments should be used near the equivalence points.

-

Titration with HCl: In a separate experiment, titrate a fresh sample solution with the standardized 0.1 M HCl solution to determine the pKa of the piperidine nitrogen.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The first pKa (carboxylic acid) will be in the acidic region of the titration with NaOH, and the second pKa (piperidine) will be in the basic region of the titration with HCl.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4][5][6][7]

Materials and Equipment:

-

This compound

-

Phosphate buffered saline (PBS) or other relevant aqueous buffers (e.g., pH 5.0, 7.4)

-

Shaking incubator or a temperature-controlled orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffers. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.

-

Solubility Determination: The determined concentration represents the thermodynamic solubility of the compound in the specific buffer at the given temperature.

The following diagram outlines the general workflow for the shake-flask solubility determination.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

Crystal Structure Analysis of 2-(Piperidin-1-yl)acetic Acid Hydrochloride: A Methodological Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a specific, publicly available crystal structure analysis for 2-(Piperidin-1-yl)acetic acid hydrochloride has not been identified in comprehensive searches of crystallographic databases and the scientific literature. Therefore, this guide provides a detailed, generalized methodology for the crystal structure analysis of a small organic molecule hydrochloride salt, based on established experimental and computational protocols in the field of X-ray crystallography.

Introduction

This compound is a derivative of piperidine, a ubiquitous saturated heterocycle found in numerous natural products and pharmaceuticals. The determination of its three-dimensional molecular structure through single-crystal X-ray diffraction is crucial for understanding its physicochemical properties, potential biological activity, and for rational drug design. Crystal structure analysis provides precise information on molecular geometry, conformation, and intermolecular interactions, which are fundamental to its behavior in a solid state and its interaction with biological targets. This document outlines the typical workflow and experimental protocols for such an analysis.

Experimental Protocols

The determination of a crystal structure is a multi-step process, beginning with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and, finally, structure solution and refinement.

Synthesis: 2-(Piperidin-1-yl)acetic acid is typically synthesized by the reaction of piperidine with a 2-haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base to neutralize the hydrohalic acid byproduct. The hydrochloride salt is then prepared by treating the free acid with hydrochloric acid in a suitable solvent.

Crystallization: The growth of high-quality single crystals is a critical and often empirical step. For a small, soluble organic molecule like this compound, several common techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) and allowed to evaporate slowly in a dust-free environment.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting slow crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[1] Data collection is performed on a single-crystal X-ray diffractometer, which consists of an X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å), a goniometer for crystal orientation, and a detector.[2] The crystal is maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. The diffractometer rotates the crystal through a series of orientations while irradiating it with X-rays, and the diffraction patterns are recorded on the detector.[1][2]

The collected diffraction data are processed to yield a set of reflection intensities. The phase information, which is lost during the experiment, is computationally reconstructed using direct methods or Patterson synthesis to generate an initial electron density map.[1] An initial molecular model is built into this map. The model is then refined using full-matrix least-squares methods, which iteratively adjust atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[3]

Data Presentation

The final results of a crystal structure analysis are presented in a series of tables that provide quantitative information about the crystal lattice and the molecular geometry.

Table 1: Crystal Data and Structure Refinement Details (Example)

| Parameter | Value (Example) |

| Empirical formula | C₇H₁₄ClNO₂ |

| Formula weight | 179.64 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.50 Å, b = 10.20 Å, c = 11.40 Å |

| α = 90°, β = 105.5°, γ = 90° | |

| Volume | 950.0 ų |

| Z | 4 |

| Density (calculated) | 1.258 Mg/m³ |

| Absorption coefficient | 0.35 mm⁻¹ |

| F(000) | 384 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 8500 |

| Independent reflections | 2100 [R(int) = 0.04] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2100 / 0 / 155 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.055, wR₂ = 0.125 |

| Largest diff. peak and hole | 0.45 and -0.30 e.Å⁻³ |

Table 2: Selected Bond Lengths (Example)

| Bond | Length (Å) |

| Cl-H(N) | 2.15(2) |

| O(1)-C(7) | 1.255(2) |

| O(2)-C(7) | 1.254(2) |

| N(1)-C(2) | 1.495(2) |

| N(1)-C(6) | 1.498(2) |

| N(1)-C(8) | 1.501(2) |

Table 3: Selected Bond Angles (Example)

| Atoms | Angle (°) |

| C(2)-N(1)-C(6) | 111.5(1) |

| C(2)-N(1)-C(8) | 110.8(1) |

| O(1)-C(7)-O(2) | 125.6(2) |

| O(1)-C(7)-C(8) | 117.2(2) |

Mandatory Visualizations

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-(Piperidin-1-yl)acetic acid hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its manufacturing, processing, formulation, and storage. Understanding the thermal decomposition profile of a compound like 2-(Piperidin-1-yl)acetic acid hydrochloride is essential for ensuring its quality, safety, and efficacy. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing these properties.[1]

This technical guide outlines the expected thermal behavior of this compound and provides detailed, standardized protocols for its analysis. While lacking specific empirical data for this molecule, the guide draws upon established principles of thermal degradation for amine hydrochlorides and piperidine-containing structures to propose a plausible decomposition pathway and expected analytical outcomes.

Predicted Thermal Behavior

The thermal decomposition of this compound is anticipated to be a multi-step process, influenced by its three primary structural components: the piperidine ring, the acetic acid side chain, and the hydrochloride salt.

-

Initial Decomposition Step: Amine hydrochlorides commonly decompose through the loss of hydrogen chloride (HCl) gas upon heating.[2] This dehydrochlorination step is often the initial and most significant mass loss event observed in TGA.

-

Piperidine Ring Stability: The piperidine ring itself is relatively stable. However, at elevated temperatures, it can undergo ring-opening reactions or further fragmentation.[3] Studies on related piperazine compounds show that thermal degradation can proceed through SN2 substitution reactions.[3][4]

-

Acetic Acid Moiety: The carboxylic acid group may undergo decarboxylation (loss of CO₂) at higher temperatures, following the initial loss of HCl.

Based on these principles, a TGA thermogram would likely show at least two distinct mass loss stages: the first corresponding to the liberation of HCl, and subsequent stages related to the decomposition of the remaining organic molecule. A DSC analysis would be expected to show an endotherm corresponding to the melting of the compound, likely followed by complex endothermic or exothermic events associated with its decomposition.[5][6][7]

Proposed Experimental Protocols

To definitively characterize the thermal stability and decomposition of this compound, a systematic approach using TGA and DSC is recommended. For unambiguous identification of evolved gases, coupling the TGA to a mass spectrometer (MS) or an infrared spectrometer (FTIR) is the gold standard.[7]

Thermogravimetric Analysis (TGA)

-

Objective: To quantify the mass loss of the compound as a function of temperature and determine the temperature ranges of decomposition.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into a ceramic or alumina crucible.

-

Ensure the sample is evenly distributed at the bottom of the crucible.

-

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert gas) to prevent oxidative decomposition.

-

Flow Rate: 50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (~25 °C) to 600 °C.

-

Heating Rate: 10 °C/min. A constant heating rate is crucial for reproducible results.[8]

-

-

Data Collection: Record the sample mass (in mg and %) and the first derivative of the mass change (DTG curve) as a function of temperature. The DTG curve helps to pinpoint the temperatures of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal events such as melting, solid-solid transitions, and decomposition, and to measure the associated enthalpy changes.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

The use of a sealed pan is critical to contain any evolved gases (like HCl) and ensure accurate enthalpy measurements.

-

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert gas).

-

Flow Rate: 50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (~25 °C) to a temperature beyond the final decomposition event observed in TGA (e.g., 400 °C).

-

Heating Rate: 10 °C/min.

-

-

Data Collection: Record the differential heat flow between the sample and a reference pan as a function of temperature.

Data Presentation

The quantitative data obtained from the proposed experiments should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Hypothetical TGA Data for this compound

| Decomposition Step | Temperature Range (°C) | Peak Decomposition Temp (°C) (DTG) | Mass Loss (%) | Probable Evolved Species |

| 1 | 180 - 250 | 225 | ~21.8% | HCl |

| 2 | 250 - 350 | 310 | ~26.8% | CO₂ |

| 3 | > 350 | 380 | > 40% | Piperidine ring fragments |

Note: Mass loss percentages are calculated based on the molecular weight of this compound (167.63 g/mol for the organic part + 36.46 g/mol for HCl = 204.09 g/mol ).

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH, J/g) |

| Melting | 175 | 180 | -120 (Endothermic) |

| Decomposition | 210 | 228 | -95 (Endothermic) |

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships. The following have been generated using the Graphviz DOT language to illustrate the experimental workflow and a plausible decomposition pathway.

Caption: Experimental workflow for thermal analysis.

References

- 1. mse.ucr.edu [mse.ucr.edu]

- 2. researchgate.net [researchgate.net]

- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 4. researchgate.net [researchgate.net]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

The Piperidine Acetic Acid Scaffold: A Technical Guide to its Discovery and Historical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperidine acetic acid core is a privileged scaffold in medicinal chemistry, most notably embodied in the structure of methylphenidate (Ritalin), a widely prescribed central nervous system stimulant. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this class of compounds. It details the seminal work of early researchers, the evolution of synthetic methodologies from foundational techniques to more refined approaches, and the underlying mechanisms of action for key derivatives. This document includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of synthetic and biological pathways to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction and Early Discovery

The story of piperidine acetic acid derivatives is inextricably linked with the synthesis of methylphenidate. In 1944, the Swiss chemist Leandro Panizzon, working for Ciba (now Novartis), first synthesized methylphenidate, a piperidine derivative of phenylacetic acid.[1][2][3] The compound was named "Ritalin" in honor of his wife, Marguerite, whose nickname was Rita.[1][4]

Initially synthesized from benzyl cyanide and 2-chloropyridine, the stimulating properties of the compound were not fully recognized until 1954.[1][3] Following this, Ciba patented the drug for treating psychological disorders, and it was approved by the U.S. Food and Drug Administration (FDA) in 1955.[1] The core of this molecule, α-phenyl-α-(2-piperidinyl)acetic acid, often referred to as ritalinic acid, represents the fundamental piperidine acetic acid structure from which methylphenidate and other analogues are derived.

Evolution of Synthetic Methodologies

The synthesis of the piperidine acetic acid core has evolved significantly since its discovery. The historical approaches primarily focused on two key transformations: the formation of the α-aryl acetic acid moiety and the reduction of a pyridine ring to the saturated piperidine heterocycle.

The Panizzon Synthesis (1950 Patent)

The initial, landmark synthesis provided a robust, multi-step route that became the foundation for later refinements. The process, detailed in U.S. Patent 2,507,631, begins with the coupling of phenylacetonitrile and 2-chloropyridine, followed by hydrolysis of the nitrile, hydrogenation of the pyridine ring, and finally, esterification.[1][5] This sequence established a logical workflow for constructing the molecule.

The key steps are visualized in the workflow diagram below.

Caption: Workflow of the seminal Panizzon synthesis of methylphenidate.

Generalization via Catalytic Hydrogenation

The reduction of a pyridine ring to a piperidine ring is the defining step in forming the core scaffold from aromatic precursors. The work of Morris Freifelder in the mid-20th century, particularly his 1976 paper on the synthesis of various piperidine-alkanoic acids, was instrumental in establishing catalytic hydrogenation as a robust and reproducible method for this transformation.[6] This approach remains a cornerstone of modern synthesis.[6]

The general method involves the hydrogenation of a corresponding pyridine precursor, a process that is highly effective but can be challenging due to the stability of the aromatic ring and potential catalyst poisoning by the nitrogen atom.

Caption: Generalized scheme for forming the piperidine ring via hydrogenation.

Key Experimental Protocols

The following protocols are representative of the historical and foundational methods for synthesizing piperidine acetic acid derivatives.

Protocol 1: Synthesis of α-Phenyl-α-pyridyl-(2)-acetonitrile (per U.S. Patent 2,507,631)

This protocol describes the initial carbon-carbon bond formation.

-

Preparation: To a solution of phenylacetonitrile (117 g) and 2-chloropyridine (113 g) in absolute toluene (400 cc), add pulverized sodium amide (80 g) gradually while stirring and cooling.

-

Reaction: Slowly heat the mixture to 110-120°C and maintain this temperature for 1 hour.

-

Work-up: After cooling, add water to the reaction mixture. Transfer the solution to a separatory funnel and extract the toluene layer with dilute hydrochloric acid.

-

Isolation: Make the combined hydrochloric acid extracts alkaline with a concentrated caustic soda solution to precipitate the crude product. The α-phenyl-α-pyridyl-(2)-acetonitrile can be isolated and purified.

Protocol 2: Catalytic Hydrogenation of α-Phenyl-α-pyridyl-(2)-acetic acid methylester (per U.S. Patent 2,507,631)

This protocol details the reduction of the pyridine ring to form the piperidine core.

-

Preparation: Dissolve α-phenyl-α-pyridyl-(2)-acetic acid methylester (50 g) in glacial acetic acid.

-

Catalyst Addition: Add a platinum catalyst (1 g, e.g., PtO₂) to the solution.

-

Reaction: Hydrogenate the mixture at room temperature under hydrogen pressure. The reaction proceeds until the theoretical amount of hydrogen (6 molar equivalents) is consumed.

-

Isolation: After the reaction is complete, the catalyst is removed by filtration. The solvent is removed under reduced pressure.

-

Purification: The resulting product, α-phenyl-α-piperidyl-(2)-acetic acid methylester (methylphenidate), can be purified by distillation.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from the historical synthetic methods.

Table 1: Reagents for α-Phenyl-α-pyridyl-(2)-acetonitrile Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount Used | Molar Equivalents |

|---|---|---|---|

| Phenylacetonitrile | 117.15 | 117 g | 1.00 |

| 2-Chloropyridine | 113.55 | 113 g | ~0.99 |

| Sodium Amide | 39.01 | 80 g | ~2.05 |

| Toluene | 92.14 | 400 cc | Solvent |

Table 2: Conditions and Yields for Key Transformation Steps

| Transformation Step | Catalyst | Solvent | Temperature | Pressure | Reported Yield/Product B.P. |

|---|---|---|---|---|---|

| Nucleophilic Substitution | None (Base-mediated) | Toluene | 110-120 °C | Atmospheric | Not specified |

| Catalytic Hydrogenation | Platinum (PtO₂) | Glacial Acetic Acid | Room Temp. | Atmospheric/Positive H₂ | Theoretical Yield |

| Product Distillation | - | - | - | 0.6 mm Hg | B.P. 135-137 °C |

Mechanism of Action of Bioactive Derivatives

Methylphenidate, the most prominent piperidine acetic acid derivative, functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[7][8] Its therapeutic effects in conditions like Attention Deficit Hyperactivity Disorder (ADHD) are attributed to its ability to block the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][7] This blockade prevents the re-uptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentration and enhancing dopaminergic and noradrenergic neurotransmission.

Caption: NDRI action of methylphenidate at the neuronal synapse.

Conclusion

The discovery of piperidine acetic acid derivatives, spearheaded by the synthesis of methylphenidate in 1944, marked a significant milestone in medicinal chemistry. The historical synthetic routes, primarily involving the coupling of an aryl acetonitrile with a halogenated pyridine followed by catalytic hydrogenation, laid the essential groundwork for an entire class of neurologically active compounds. While modern synthetic chemistry has introduced more sophisticated methods, including enantioselective approaches to isolate specific stereoisomers, the foundational principles established by Panizzon and the generalized hydrogenation techniques explored by Freifelder remain fundamental to understanding the chemistry of this important scaffold. This guide serves as a technical resource, consolidating the historical context, practical methodologies, and mechanistic understanding of these influential compounds.

References

- 1. lookchem.com [lookchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Methylphenidate [inhn.org]

- 4. Swiss fact: Ritalin was invented in Switzerland [lenews.ch]

- 5. US2507631A - Pyridine and piperidine compounds and process of making same - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Methylphenidate - Wikipedia [en.wikipedia.org]

- 8. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

A Deep Dive into 2-(Piperidin-1-yl)acetic Acid: A Theoretical and Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-1-yl)acetic acid, a simple yet intriguing molecule, holds a significant place in the landscape of medicinal chemistry and drug discovery. As a derivative of piperidine, a ubiquitous scaffold in numerous pharmaceuticals, this compound serves as a valuable building block for the synthesis of more complex molecules with diverse biological activities. The piperidine ring, with its conformational flexibility and basic nitrogen atom, often imparts favorable pharmacokinetic properties to drug candidates. The addition of an acetic acid moiety introduces a polar, ionizable group, further influencing the molecule's solubility, transport characteristics, and potential interactions with biological targets.

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-(Piperidin-1-yl)acetic acid. While dedicated in-depth computational studies on this specific molecule are not extensively available in public literature, this guide synthesizes information from studies on closely related piperidine derivatives to provide a robust understanding of its structural, electronic, and spectroscopic properties. The methodologies and findings presented herein are intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the piperidine scaffold.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(Piperidin-1-yl)acetic acid is crucial for its application in drug design and development. These properties, largely computed, provide insights into its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 143.18 g/mol | PubChem[1] |

| XLogP3 | -2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | Pharmacompass[2] |

| Hydrogen Bond Acceptor Count | 3 | Pharmacompass[2] |

| Rotatable Bond Count | 2 | Pharmacompass[2] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

| pKa (predicted) | Multiple values can be predicted due to the carboxylic acid and the piperidine nitrogen. | BenchChem[3] |

Theoretical and Computational Methodologies

Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level. For a molecule like 2-(Piperidin-1-yl)acetic acid, these methods can predict its three-dimensional structure, vibrational modes, and electronic properties, offering insights that complement experimental data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2-(Piperidin-1-yl)acetic acid, DFT calculations would typically be employed to:

-

Geometry Optimization: Determine the most stable three-dimensional conformation of the molecule by finding the minimum energy structure. This provides accurate predictions of bond lengths and angles.

-

Vibrational Frequency Analysis: Calculate the vibrational frequencies corresponding to the different modes of motion of the atoms. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in spectral assignment.

-

Electronic Property Calculation: Determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic transitions.

A common approach for such calculations on similar organic molecules involves the B3LYP functional with a basis set such as 6-311++G(d,p).

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of 2-(Piperidin-1-yl)acetic acid in different environments, such as in solution. An MD simulation would involve:

-

System Setup: Placing the molecule in a simulation box, often solvated with water molecules to mimic physiological conditions.

-

Force Field Application: Assigning a force field to the system, which defines the potential energy of the system as a function of the atomic coordinates.

-

Simulation Run: Solving Newton's equations of motion for the system over a period of time, generating a trajectory of atomic positions and velocities.

-

Analysis: Analyzing the trajectory to understand the conformational dynamics of the molecule, its interactions with solvent molecules, and other dynamic properties.

Predicted and Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The methylene protons adjacent to the nitrogen and the carboxylic acid group will appear as a singlet or a multiplet further downfield. The carboxylic acid proton will be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five unique carbons of the piperidine ring and the two carbons of the acetic acid moiety. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above 170 ppm.

Vibrational Spectroscopy (FTIR)

The infrared spectrum will be characterized by:

-

A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

C-H stretching vibrations for the piperidine and methylene groups in the 2800-3000 cm⁻¹ region.

-

C-N stretching vibrations, which are typically weaker and appear in the fingerprint region.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 2-(Piperidin-1-yl)acetic acid can be adapted from established methods for similar N-alkylated piperidines.

Synthesis Protocol: N-Alkylation of Piperidine

A common method for the synthesis of 2-(Piperidin-1-yl)acetic acid is the N-alkylation of piperidine with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base to neutralize the hydrohalic acid formed.

Materials:

-

Piperidine

-

Chloroacetic acid (or Bromoacetic acid)

-

A suitable base (e.g., sodium carbonate, potassium carbonate, or triethylamine)

-

A suitable solvent (e.g., ethanol, acetonitrile, or water)

-

Hydrochloric acid (for product isolation)

-

Diethyl ether (for washing)

Procedure:

-

Dissolve the haloacetic acid in the chosen solvent in a round-bottom flask.

-

Add the base to the solution and stir.

-

Slowly add piperidine to the reaction mixture.

-

The reaction mixture is then stirred, often with heating (reflux), for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the solvent is typically removed under reduced pressure.

-

The residue is then dissolved in water and acidified with hydrochloric acid.

-

The product, 2-(Piperidin-1-yl)acetic acid hydrochloride, may precipitate out of the solution or can be isolated by evaporation of the water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Characterization Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified 2-(Piperidin-1-yl)acetic acid in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Set the spectral width to cover a range of 0-12 ppm.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A larger number of scans will be required due to the low natural abundance of ¹³C.

FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Data Acquisition: Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode to observe the [M+H]⁺ ion.

Conclusion and Future Directions

2-(Piperidin-1-yl)acetic acid remains a molecule of interest due to its foundational role in the development of piperidine-based pharmaceuticals. While comprehensive theoretical and experimental studies dedicated solely to this compound are limited, the wealth of information available for related piperidine derivatives provides a strong basis for understanding its properties and reactivity.

Future research efforts could focus on conducting detailed DFT and MD simulation studies specifically on 2-(Piperidin-1-yl)acetic acid to build a more precise computational model. Experimental validation of these computational predictions through detailed spectroscopic analysis and X-ray crystallography would be invaluable. Such studies would not only enhance our fundamental understanding of this molecule but also provide a more robust platform for the rational design of novel drug candidates incorporating this versatile scaffold. The continued exploration of the chemical space around 2-(Piperidin-1-yl)acetic acid holds promise for the discovery of new therapeutics with improved efficacy and safety profiles.

References

A Technical Guide to the Hygroscopicity of 2-(Piperidin-1-yl)acetic Acid Hydrochloride: A Methodological Approach

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for characterizing the hygroscopicity of 2-(Piperidin-1-yl)acetic acid hydrochloride. Due to a lack of publicly available, specific hygroscopicity data for this salt, this document focuses on the requisite experimental protocols and data interpretation methodologies essential for a thorough investigation. The successful development of any active pharmaceutical ingredient (API) is contingent on a deep understanding of its physicochemical properties, with hygroscopicity being a critical parameter influencing stability, handling, and formulation.

Introduction to Hygroscopicity in Pharmaceutical Salts

Hygroscopicity, the propensity of a substance to absorb moisture from the surrounding atmosphere, is a crucial characteristic to evaluate during drug development. For a hydrochloride salt such as this compound, the presence of the ionic chloride and the polar acetic acid and piperidine moieties suggests a potential for interaction with water molecules. Understanding this interaction is vital as moisture uptake can lead to undesirable physical and chemical changes, including deliquescence, hydrate formation, and degradation, all of which can impact the safety and efficacy of the final drug product.[1][2]

The European Pharmacopoeia provides a classification system for the hygroscopicity of materials, which serves as a useful benchmark in pharmaceutical development. Characterizing a new chemical entity like this compound against these standards is a fundamental step.

Experimental Methodology: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is the gold-standard technique for assessing the hygroscopicity of pharmaceutical materials.[3] This gravimetric method measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[3]

DVS Experimental Protocol

A typical DVS experiment for characterizing this compound would involve the following steps:

-

Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) of this compound is placed into the DVS instrument's microbalance.

-

Drying: The sample is initially dried to establish a baseline mass. This is usually achieved by exposing the sample to 0% RH at a specified temperature (e.g., 25 °C) until mass equilibrium is reached.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass stabilizes, indicating equilibrium.

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise fashion back to 0% RH to assess the reversibility of water uptake.

-

Data Collection: The instrument continuously records the sample mass and the RH, generating a sorption-desorption isotherm.

The following diagram illustrates the typical workflow for a DVS experiment.

Caption: Figure 1. Dynamic Vapor Sorption (DVS) Experimental Workflow

Data Presentation and Interpretation

The primary output of a DVS experiment is a sorption-desorption isotherm, which plots the change in mass (%) against the relative humidity (%). The shape of this isotherm provides critical information about the material's interaction with moisture.

Quantitative Data Summary

While specific data for this compound is not available, the results of a DVS analysis would be summarized in a table similar to the one below. This table allows for a clear comparison of moisture sorption at different humidity levels.

| Relative Humidity (%) | Mass Change (%) - Sorption | Mass Change (%) - Desorption |

| 0 | 0.0 | 0.0 |

| 10 | Hypothetical Value | Hypothetical Value |

| 20 | Hypothetical Value | Hypothetical Value |

| 30 | Hypothetical Value | Hypothetical Value |

| 40 | Hypothetical Value | Hypothetical Value |

| 50 | Hypothetical Value | Hypothetical Value |

| 60 | Hypothetical Value | Hypothetical Value |

| 70 | Hypothetical Value | Hypothetical Value |

| 80 | Hypothetical Value | Hypothetical Value |

| 90 | Hypothetical Value |

Interpretation of Isotherm Profiles

The shape of the isotherm is indicative of the underlying mechanism of water uptake. The following diagram illustrates a logical framework for interpreting DVS isotherm profiles.

References

Methodological & Application

Application Notes and Protocols: 2-(Piperidin-1-yl)acetic acid hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1] Its favorable physicochemical properties and ability to form key interactions with biological targets have led to its incorporation into drugs targeting the central nervous system (CNS), as well as those with antiviral, anticancer, and anti-inflammatory activities. 2-(Piperidin-1-yl)acetic acid hydrochloride serves as a versatile building block in the synthesis of novel therapeutic agents, offering a reactive handle for the introduction of diverse functionalities and the exploration of new chemical space. This document provides an overview of its application, particularly in the development of CNS-active agents, and detailed protocols for its utilization in the synthesis of bioactive molecules.

Applications in Medicinal Chemistry

While direct incorporation of this compound into marketed drugs is not extensively documented, its structural motif is a key component of numerous investigational compounds with significant therapeutic potential, particularly in the realm of neuroscience. Its utility lies in its ability to serve as a scaffold for the synthesis of derivatives with a range of biological activities, including anticonvulsant and neuroprotective effects.

Central Nervous System (CNS) Agents

Derivatives of 2-(piperidin-1-yl)acetic acid have been investigated for their potential as CNS agents. The piperidine ring can influence the lipophilicity and basicity of a molecule, properties that are critical for blood-brain barrier penetration and interaction with CNS targets. The acetic acid moiety provides a convenient point for chemical modification, allowing for the synthesis of amides, esters, and other derivatives to modulate pharmacological activity.

Anticonvulsant Activity:

Research into novel anticonvulsant agents has explored derivatives of piperidine-containing acetamides. Although not directly synthesized from this compound in the cited literature, structurally analogous N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown promising anticonvulsant activity in preclinical models.[1] These findings suggest that the N-acyl piperidine motif is a valuable pharmacophore for the design of new antiepileptic drugs. The mechanism of action for some of these compounds is believed to involve interaction with neuronal voltage-sensitive sodium channels.[1]

Neuroprotective and Anti-Alzheimer's Agents:

The piperidine moiety is also a key feature in compounds designed to combat neurodegenerative diseases. For instance, piperidinyl-quinoline acylhydrazones have been synthesized and evaluated as potent inhibitors of cholinesterase enzymes, a key target in Alzheimer's disease therapy.[2] Furthermore, cinnamamide-piperidine derivatives have demonstrated neuroprotective effects in models of glutamate-induced neurotoxicity, suggesting their potential in treating conditions like stroke.[3]

Quantitative Data

The following table summarizes the biological activity of representative compounds that are structurally related to derivatives of 2-(Piperidin-1-yl)acetic acid, highlighting the potential of this scaffold.

| Compound Class | Target/Assay | Key Compound(s) | Activity Data | Reference |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Maximal Electroshock (MES) Seizure Test (mice, i.p.) | Compound 19 (a 3-(trifluoromethyl)anilide derivative) | Protection at 100 mg/kg (4h) and 300 mg/kg (0.5h) | [1] |

| Piperidinyl-quinoline N-acylhydrazones | Acetylcholinesterase (AChE) Inhibition | Compound 8c | IC₅₀ = 5.3 ± 0.51 µM | [2] |

| Piperidinyl-quinoline N-acylhydrazones | Butyrylcholinesterase (BuChE) Inhibition | Compound 8g | IC₅₀ = 1.31 ± 0.05 µM | [2] |

| Cinnamamide-piperidine derivatives | Glutamate-induced neurotoxicity in SH-SY5Y cells | Compound 9d | Neuroprotection of 60.09% at 1 µM and 57.41% at 10 µM | [3] |

Experimental Protocols

The following protocols describe the general synthesis of bioactive amides using a piperidine-containing acetic acid as a starting material. These methods can be adapted for this compound.

Protocol 1: General Synthesis of N-Aryl/Alkyl-2-(piperidin-1-yl)acetamides

This protocol outlines the coupling of 2-(piperidin-1-yl)acetic acid with a primary or secondary amine to form the corresponding amide.

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., aniline, benzylamine)

-

Coupling agent (e.g., HATU, EDC·HCl)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the coupling agent, HATU (1.2 eq), portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired N-substituted-2-(piperidin-1-yl)acetamide.

Protocol 2: Synthesis via Acyl Chloride

This alternative protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Anhydrous solvent (e.g., DCM, THF)

-

Desired primary or secondary amine

-

Organic base (e.g., triethylamine, pyridine)

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

-

Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

-

Add a solution of the desired amine (1.1 eq) and triethylamine (2.2 eq) in DCM dropwise.

-

Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the final amide product.

Visualizations

General Synthetic Workflow for Bioactive Amides

The following diagram illustrates the general workflow for synthesizing bioactive amides from 2-(piperidin-1-yl)acetic acid.

Caption: Synthetic workflow for generating bioactive amides.

Logical Relationship in CNS Drug Design

This diagram shows the logical relationship between the structural features of piperidine-based compounds and their desired properties for CNS applications.

Caption: Structure-property relationships in CNS drug design.

References

Application Notes and Protocols: 2-(Piperidin-1-yl)acetic acid hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction